molecular formula C14H7NO6S B11605518 2-Oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

2-Oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

Cat. No.: B11605518
M. Wt: 317.27 g/mol
InChI Key: GEEOLKWKBRNEQP-UHFFFAOYSA-N
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Description

2-Oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate is an organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzoxathiol ring fused with a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate typically involves the following steps:

    Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds under acidic conditions.

    Esterification: The final step involves the esterification of the benzoxathiol derivative with 4-nitrobenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxathiol ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzoxathiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its nitro group can act as a probe in various biochemical assays.

Medicine

Potential medicinal applications include its use as a precursor for drug development. The compound’s ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmacologically active molecules.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity are advantageous in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzoxathiol ring can engage in aromatic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,3-benzoxathiol-6-yl 4-nitrobenzoate
  • 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

Comparison

Compared to similar compounds, 2-Oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate is unique due to its specific substitution pattern on the benzoxathiol ring. This unique structure can result in different reactivity and interaction profiles, making it distinct in its applications and effects.

Properties

Molecular Formula

C14H7NO6S

Molecular Weight

317.27 g/mol

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) 4-nitrobenzoate

InChI

InChI=1S/C14H7NO6S/c16-13(8-1-3-9(4-2-8)15(18)19)20-10-5-6-11-12(7-10)22-14(17)21-11/h1-7H

InChI Key

GEEOLKWKBRNEQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)OC(=O)S3)[N+](=O)[O-]

Origin of Product

United States

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